(2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide
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Overview
Description
(2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2-chloroaniline and 3-methoxybenzaldehyde.
Addition of Cyano Group: The imine intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of Final Product: The final step involves the cyclization and dehydration of the intermediate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy and chlorophenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-bromophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(2-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide: Similar structure but with the methoxy group in a different position.
(2E)-N-(2-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
What sets (2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-14-6-4-5-12(10-14)9-13(11-19)17(21)20-16-8-3-2-7-15(16)18/h2-10H,1H3,(H,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARQGWXOAPEXOI-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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